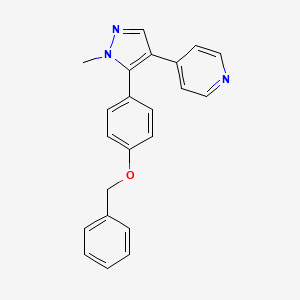

4-(5-(4-(苄氧基)苯基)-1-甲基-1H-吡唑-4-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, a pyrazole ring, and a phenyl ring, which are all aromatic. The phenyl ring is substituted with a benzyloxy group .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the pyrazole and pyridine rings, and the introduction of the benzyloxy group. The synthesis could potentially involve reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis

The molecule contains a pyridine ring, a pyrazole ring, and a phenyl ring. The pyridine and pyrazole rings are nitrogen-containing heterocycles, while the phenyl ring is a carbon-based aromatic ring. The benzyloxy group is an ether that is attached to the phenyl ring .Chemical Reactions Analysis

The compound, due to its aromatic rings, might undergo electrophilic aromatic substitution reactions. The nitrogen in the pyridine and pyrazole rings might act as a nucleophile in certain conditions .科学研究应用

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been used in the synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown potent anticancer activity against various human cancer cell lines .

EGFR Kinase Inhibitory Activity

The compound has been evaluated for its EGFR kinase inhibitory activity. It has been found to inhibit EGFR kinase, which is a key enzyme involved in the proliferation of cancer cells .

Anti-Inflammatory Activity

Pyrazole derivatives containing this compound have been synthesized and evaluated for their anti-inflammatory activity . These derivatives have shown significant in vitro and in vivo anti-inflammatory activities .

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. The synthesized pyrazole derivatives have shown significant DPPH radical scavenging activity, indicating their potential as antioxidants .

Tubulin Polymerization Inhibition

The compound has been used in the design and synthesis of novel pyrazole-linked hybrid chalcone conjugates. These conjugates have shown the ability to inhibit tubulin polymerization, which can prevent cancer growth .

Antifungal Activity

Newly synthesized compounds containing this compound have been screened for their in vitro antifungal activity. They have been found to be fungistatic against different yeast and filamentous fungal pathogens .

未来方向

作用机制

Target of Action

The primary target of the compound, also known as 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR has been associated with numerous human cancers, including breast, liver, colon, and prostate .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at a concentration of 2.05µM . The compound’s interaction with EGFR leads to the inhibition of the receptor’s autophosphorylation and activation, thereby disrupting the downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway . The compound has been found to have a better docking score with p38α MAP kinase than the standard inhibitor, SB 203580 . This suggests that the compound might inhibit the MAPK pathway, thereby affecting the downstream effects such as cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity against egfr and its significant antiproliferative results against various cancer cell lines suggest that it might have favorable adme properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It shows potent anticancer activity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . Furthermore, it induces the mitochondrial apoptotic pathway and increases the accumulation of Reactive Oxygen Species (ROS) in HepG-2 cells . These results suggest that the compound’s action leads to the induction of apoptosis in cancer cells .

属性

IUPAC Name |

4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-25-22(21(15-24-25)18-11-13-23-14-12-18)19-7-9-20(10-8-19)26-16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDRFDLZNDFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=NC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)